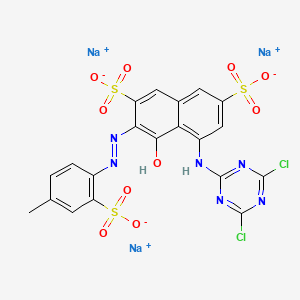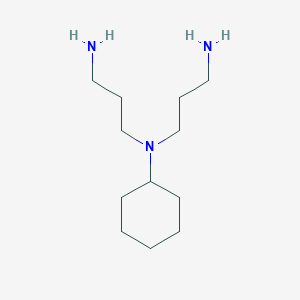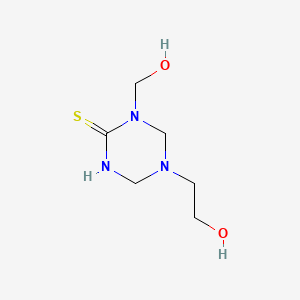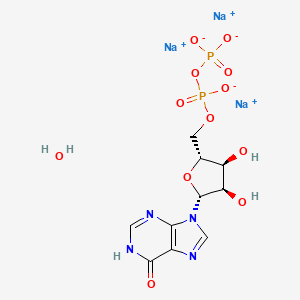![molecular formula C38H34N2O B13796313 N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine CAS No. 57771-08-1](/img/structure/B13796313.png)
N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage between a benzopyran and an indole moiety, making it a significant molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine typically involves the reaction of benzopyran derivatives with indole derivatives under specific conditions. One common method includes the use of benzyl chloride and a base to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the spiro structure and prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or halogenating agents in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in organic electronics.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1’,3’-Dihydro-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2’)indole]
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57771-08-1 |
|---|---|
Molekularformel |
C38H34N2O |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
N,N-dibenzyl-3',3'-dimethyl-1'-phenylspiro[chromene-2,2'-indole]-7-amine |
InChI |
InChI=1S/C38H34N2O/c1-37(2)34-20-12-13-21-35(34)40(32-18-10-5-11-19-32)38(37)25-24-31-22-23-33(26-36(31)41-38)39(27-29-14-6-3-7-15-29)28-30-16-8-4-9-17-30/h3-26H,27-28H2,1-2H3 |
InChI-Schlüssel |
BDUJLIUMGNAFFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)

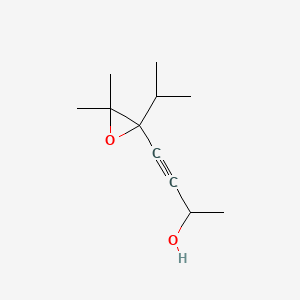
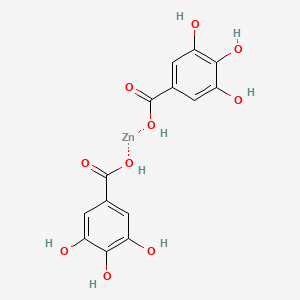
![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)

